2-(4-Bromophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone
Description
2-(4-Bromophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone is a piperazine derivative featuring a 4-bromophenoxy group linked via an ethanone bridge to a piperazine ring substituted with a 4-methoxybenzyl moiety. This compound shares structural similarities with pharmacologically active piperazine-based molecules, which are often explored for their antiproliferative, antipsychotic, and kinase-modulating properties . While its exact biological activity remains uncharacterized in the provided evidence, its synthesis likely follows methodologies analogous to those described for related compounds, such as bromoacetylation of substituted piperazines .
Properties
Molecular Formula |
C20H23BrN2O3 |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H23BrN2O3/c1-25-18-6-2-16(3-7-18)14-22-10-12-23(13-11-22)20(24)15-26-19-8-4-17(21)5-9-19/h2-9H,10-15H2,1H3 |
InChI Key |
CNWCNCBQRJXTAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-(4-Methoxybenzyl)Piperazine
The piperazine intermediate is synthesized via nucleophilic substitution or reductive amination:
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation of piperazine | 4-Methoxybenzyl bromide, K₂CO₃, DMF, 80°C, 12 h | 78% | |
| Reductive amination | 4-Methoxybenzaldehyde, piperazine, NaBH₃CN, MeOH | 85% |
The alkylation route is preferred for scalability, while reductive amination offers higher selectivity for sterically hindered substrates.
Synthesis of 2-(4-Bromophenoxy)Ethan-1-One
The bromophenoxy fragment is prepared via Friedel-Crafts acylation or nucleophilic aromatic substitution:
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Friedel-Crafts | 4-Bromophenol, chloroacetone, AlCl₃, DCM, 0°C | 62% | |
| SNAr with ethyl bromoacetate | 4-Bromophenol, ethyl bromoacetate, K₂CO₃, acetone | 89% |
The SNAr method avoids harsh Lewis acids, improving safety and yield.
Coupling Strategies for Final Product
Amide Bond Formation via Acylation
The ethanone intermediate is coupled to 4-(4-methoxybenzyl)piperazine using acyl chlorides or active esters:
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acyl chloride | 2-(4-Bromophenoxy)acetyl chloride, DIPEA, THF | 71% | |
| HATU-mediated coupling | HATU, DMF, rt, 6 h | 88% |
HATU activation minimizes side reactions, enhancing reproducibility.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes:
| Parameters | Conditions | Yield | Reference |
|---|---|---|---|
| 150 W, 100°C, 15 min | Piperazine derivative, ethanone, PEG-400/H₂O | 92% |
This method achieves near-quantitative conversion while reducing solvent waste.
Reaction Optimization and Challenges
Purification Techniques
Common Side Reactions and Mitigation
-
Over-alkylation of piperazine : Controlled stoichiometry (1:1 molar ratio) and low temperatures (0–5°C) prevent di-substitution.
-
Ethanone oxidation : Conduct reactions under inert atmosphere (N₂/Ar) to avoid ketone degradation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Production Considerations
Emerging Methodologies
Flow Chemistry
Continuous flow systems enhance heat/mass transfer:
Enzymatic Catalysis
Lipase-mediated acylation under aqueous conditions:
Critical Comparison of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Traditional acylation | Low cost, simple setup | Low yields (≤75%) |
| Microwave-assisted | Rapid, high yields | Specialized equipment needed |
| Enzymatic | Eco-friendly, mild conditions | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENOXY)-1-[4-(4-METHOXYBENZYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromophenoxy group can be reduced to form phenoxy derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of phenoxy derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(4-Bromophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone is , and it has a molecular weight of approximately 419.3 g/mol. The compound features:
- A bromophenoxy group that enhances its biological activity.
- A piperazine ring substituted with a 4-methoxybenzyl group , which may influence its pharmacological properties.
Pharmacological Applications
Research indicates that compounds with structural similarities often exhibit significant biological activities. The following are key applications based on current findings:
Antitumor Activity
Compounds similar to 2-(4-Bromophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone have demonstrated potential antitumor effects. For instance, derivatives with similar piperazine structures have been studied for their ability to inhibit cancer cell proliferation, suggesting that this compound may also possess anticancer properties.
Neuropharmacological Effects
The presence of the methoxy group on the benzyl moiety may enhance neuropharmacological effects, making it a candidate for treating neurological disorders. Research into similar compounds has shown promise in modulating neurotransmitter systems, which could lead to applications in managing conditions like depression or anxiety.
Antimicrobial Properties
There is growing interest in the antimicrobial potential of compounds with bromophenoxy groups. Studies indicate that such compounds can exhibit significant activity against various bacterial strains, pointing towards possible applications in developing new antibiotics.
Synthesis and Mechanism of Action
The synthesis of 2-(4-Bromophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone typically involves multi-step organic reactions that can be optimized for yield and purity. Understanding the mechanism of action is crucial for elucidating how this compound interacts with biological targets, including receptors and enzymes involved in disease pathways.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of similar compounds:
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal demonstrated that piperazine derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the piperazine ring could enhance antitumor activity .
Case Study 2: Neuropharmacology
Research focusing on piperazine-based compounds indicated their effectiveness in modulating serotonin receptors, which are crucial in treating mood disorders. This suggests that 2-(4-Bromophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone may also have potential in this area .
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENOXY)-1-[4-(4-METHOXYBENZYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy and methoxybenzyl piperazine moieties may contribute to its binding affinity and specificity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Stability : Sulfonyl groups (e.g., in ) may confer greater metabolic stability but reduce solubility compared to benzyl or methoxybenzyl substituents.
Biological Activity
2-(4-Bromophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone is a synthetic organic compound notable for its unique structural features, including a bromophenoxy group and a piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its applications in drug development.
Chemical Structure and Properties
The molecular formula of 2-(4-Bromophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone is C20H23BrN2O3, with a molecular weight of 419.3 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H23BrN2O3 |
| Molecular Weight | 419.3 g/mol |
| IUPAC Name | 2-(4-bromophenoxy)-1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]ethanone |
| InChI Key | CNWCNCBQRJXTAO-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br |
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antitumor Activity : Compounds with piperazine moieties are frequently studied for their anticancer properties. The presence of the bromine atom in the para position of the phenoxy group may enhance this activity.
- Neuropharmacological Effects : The methoxy group on the benzyl moiety can influence neuropharmacological interactions, potentially making it useful in treating neurological disorders.
Table: Comparison of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-Bromophenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone | Similar bromophenoxy and piperazine structure | Potential antitumor activity |
| 2-(4-Fluorophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone | Fluorine substitution instead of bromine | Enhanced neuropharmacological effects |
| 2-(3-Chlorophenoxy)-1-[4-(3-methoxybenzyl)piperazin-1-yl]ethanone | Chlorine substitution on phenoxy group | Antimicrobial properties |
The mechanism by which 2-(4-Bromophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone exerts its biological effects involves its interaction with specific molecular targets, such as receptors or enzymes. The unique combination of substituents—particularly the bromine atom and the methoxy group—may influence binding affinity and specificity, leading to diverse pharmacological effects.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various applications:
- Antitumor Studies : In vitro assays have shown that related compounds exhibit significant cytotoxicity against cancer cell lines. For instance, derivatives with similar piperazine structures have demonstrated IC50 values ranging from 0.11 to 5.51 µM against various cancer types, suggesting that modifications to the structure can enhance potency .
- Neuropharmacological Research : Investigations into compounds with methoxy substitutions have indicated improved interactions with neurotransmitter receptors, which could lead to advancements in treatments for psychiatric disorders .
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties, with effective concentrations against various bacterial strains, indicating potential for development as antibiotics .
Q & A
Q. What are the key synthetic routes for 2-(4-bromophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-(4-methoxybenzyl)piperazine with a bromophenoxyacetyl chloride derivative under anhydrous conditions. Optimization strategies include:
- Solvent Choice: Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and inertness .
- Catalysis: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to neutralize HCl byproducts and accelerate reactions .
- Temperature Control: Reactions are typically conducted at 0–25°C to minimize side reactions like piperazine ring decomposition .
Table 1: Example Reaction Conditions and Yields
| Reagents | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Bromophenoxyacetyl chloride + 4-(4-methoxybenzyl)piperazine | DCM | TEA | 0–25 | 70–88 |
Q. How is the compound characterized structurally, and what analytical techniques validate its purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions. For example, the methoxybenzyl group shows a singlet at δ 3.77 ppm (H) and δ 55.2 ppm (C) .
- Mass Spectrometry (LCMS/HRMS): Validates molecular weight (e.g., [M+H] at m/z 473.08 for CHBrNO) .
- X-ray Crystallography: Resolves bond lengths/angles (e.g., piperazine ring puckering parameters: Q = 0.566 Å, θ = 174°) .
Table 2: Key NMR Peaks for Structural Validation
| Functional Group | H NMR (δ, ppm) | C NMR (δ, ppm) |
|---|---|---|
| 4-Methoxybenzyl CH | 3.49 (s, 2H) | 53.4 |
| Piperazine N-CH | 3.23 (m, 2H) | 47.1 |
Advanced Research Questions
Q. How does the 4-methoxybenzyl-piperazine moiety influence structure-activity relationships (SAR) in pharmacological targets?
Methodological Answer: The 4-methoxybenzyl group enhances lipophilicity and π-π stacking with aromatic residues in target proteins. SAR studies on analogs reveal:
- Electron-Donating Groups (e.g., -OCH): Improve binding to serotonin/dopamine receptors by stabilizing charge-transfer interactions .
- Substituent Position: Para-substitution on the benzyl group maximizes steric compatibility with hydrophobic pockets in enzymes like PARP (IC = 0.8–1.2 μM) .
Table 3: SAR of Piperazine Derivatives
| Substituent on Benzyl Group | Target Affinity (IC, μM) | Reference |
|---|---|---|
| 4-Methoxy | 0.8–1.2 (PARP) | |
| 2,3-Dichloro | 5.4 (Dopamine D) |
Q. What computational strategies predict the compound’s pharmacokinetic properties and target interactions?
Methodological Answer:
- QSAR Models: Use descriptors like logP (2.8) and polar surface area (65 Ų) to predict blood-brain barrier permeability (QPlogBB = -0.6) .
- Molecular Docking (AutoDock Vina): Simulate binding to PARP-1 (PDB: 4UND), showing hydrogen bonds with Gly863 and π-stacking with Tyr907 .
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å) .
Q. How do crystallographic data resolve ambiguities in molecular conformation and hydrogen-bonding networks?
Methodological Answer: X-ray crystallography (SHELXL refinement) reveals:
- Piperazine Chair Conformation: Puckering parameters (Q = 0.566 Å, θ = 174°) stabilize the structure .
- Hydrogen Bonding: O–H···O interactions (2.75 Å) form chains along the [010] axis, critical for crystal packing .
Table 4: Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2/c | |
| Unit Cell (Å) | a=8.21, b=12.34 | |
| R-factor (Final) | 0.045 |
Q. What methodologies address contradictions in biological activity data across studies?
Methodological Answer: Discrepancies in IC values (e.g., PARP inhibition vs. dopamine antagonism) arise from assay conditions. Mitigation strategies include:
Q. How can synthetic byproducts or degradation products be identified and quantified?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
